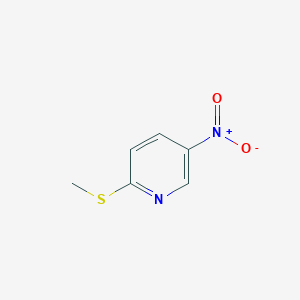

2-(Methylthio)-5-nitropyridine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methylsulfanyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c1-11-6-3-2-5(4-7-6)8(9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUATXLIQPPUGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403318 | |

| Record name | 2-(methylthio)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20885-21-6 | |

| Record name | 2-(methylthio)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 Methylthio 5 Nitropyridine and Analogous Systems

Direct Synthetic Routes

Direct synthetic routes to 2-(methylthio)-5-nitropyridine typically involve the sequential or concerted installation of the methylthio and nitro groups onto a pyridine (B92270) scaffold.

Nucleophilic Aromatic Substitution (SNAr) for Thiomethylation

A prominent strategy for forming the C-S bond in this compound is through Nucleophilic Aromatic Substitution (SNAr). This reaction is particularly effective on electron-deficient aromatic systems.

The SNAr mechanism is highly effective for synthesizing this compound from a suitably activated precursor. vulcanchem.com A direct and common approach involves the reaction of 2-chloro-5-nitropyridine (B43025) with a sulfur nucleophile like sodium thiomethoxide. vulcanchem.com The pyridine ring's inherent electron deficiency, which is significantly amplified by the strongly electron-withdrawing nitro group at the 5-position, makes the carbon atom at the 2-position highly electrophilic and susceptible to nucleophilic attack. This activation facilitates the displacement of a good leaving group, such as a halide, by the incoming thiomethoxide anion.

The general mechanism involves the attack of the nucleophile on the aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the leaving group, yielding the final substituted product.

The SNAr reactions for the synthesis of aryl thioethers from halopyridines often necessitate specific conditions to proceed efficiently. While these reactions can be performed, they frequently require elevated temperatures, strong bases, or highly polar solvents to overcome the activation barrier. chemrxiv.org The presence of strategically positioned electron-withdrawing groups on the pyridine ring, as seen in 2-chloro-5-nitropyridine, significantly facilitates the reaction. chemrxiv.org

In some cases, Lewis or Brønsted acid additives are used to activate the pyridine ring, often by forming a pyridinium (B92312) salt, which enhances its electrophilicity. nih.govsci-hub.se However, these conditions can be harsh, sometimes requiring temperatures over 100°C. nih.govsci-hub.se Microwave irradiation has been explored as an alternative to conventional heating to accelerate these substitution reactions, often completing within minutes with high yields. sci-hub.se

Introduction of the Nitro Group via Nitration Methodologies

The introduction of a nitro group onto a pyridine ring is achieved through electrophilic aromatic substitution. However, the nitration of pyridine is notably more challenging than that of benzene. The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack and can be protonated under the strongly acidic conditions of nitration, further increasing its deactivation.

A standard method for nitration involves using a mixture of concentrated or fuming nitric acid with concentrated sulfuric acid. guidechem.com This powerful nitrating medium is necessary to overcome the low reactivity of the pyridine ring. For an existing substituted pyridine, such as 2-(methylthio)pyridine, the position of nitration is directed by the combined electronic effects of the heteroatom and the methylthio group. The reaction would typically yield a mixture of isomers, with the 5-nitro product being a significant component.

Multi-Step Synthetic Approaches Utilizing Precursors

Multi-step syntheses offer a more controlled and often higher-yielding pathway to this compound by building the molecule from pre-functionalized pyridine rings.

Derivatization from Substituted Pyridine Rings

A well-established multi-step synthesis begins with a readily available substituted pyridine, such as 2-aminopyridine. This approach allows for the sequential and regioselective introduction of the required functional groups. A typical reaction sequence is outlined below:

Nitration : The synthesis commences with the nitration of 2-aminopyridine. This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions (e.g., 40-50°C) to selectively introduce a nitro group at the 5-position, yielding 2-amino-5-nitropyridine (B18323). guidechem.comgoogle.com

Diazotization : The amino group of 2-amino-5-nitropyridine is then converted into a diazonium salt using sodium nitrite (B80452) in an acidic medium (e.g., aqueous sulfuric acid) at low temperatures (0-10°C). google.com This diazonium salt is an excellent intermediate that can be hydrolyzed to the corresponding hydroxyl derivative, 2-hydroxy-5-nitropyridine (B147068).

Halogenation : The hydroxyl group is subsequently replaced by a chlorine atom. This transformation is commonly achieved by treating 2-hydroxy-5-nitropyridine with a chlorinating agent such as phosphorus oxychloride, resulting in the formation of 2-chloro-5-nitropyridine.

Thiomethylation : In the final step, the chlorine atom is displaced by a methylthio group via a nucleophilic aromatic substitution reaction. Treating 2-chloro-5-nitropyridine with sodium thiomethoxide yields the target compound, this compound.

This multi-step approach provides a versatile and reliable method for preparing this compound, as each step can be optimized to ensure high purity and yield of the intermediates and the final product.

The following table summarizes a representative multi-step synthesis pathway starting from 2-aminopyridine.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2-Aminopyridine | Concentrated HNO₃, Concentrated H₂SO₄, 40-50°C | 2-Amino-5-nitropyridine |

| 2 | 2-Amino-5-nitropyridine | NaNO₂, aq. H₂SO₄, 0-10°C, then hydrolysis | 2-Hydroxy-5-nitropyridine |

| 3 | 2-Hydroxy-5-nitropyridine | POCl₃ | 2-Chloro-5-nitropyridine |

| 4 | 2-Chloro-5-nitropyridine | Sodium thiomethoxide (NaSMe) | This compound |

Synthesis through Cyclization and Functional Group Interconversions

The synthesis of substituted pyridines often involves the strategic manipulation of existing ring systems or the construction of the pyridine core from acyclic precursors. A less common but powerful approach involves the transformation of other heterocyclic systems, such as pyrimidines, into the desired pyridine framework.

Routes Involving Pyrimidine (B1678525) Precursors and Ring Transformations

The conversion of a pyrimidine ring into a pyridine ring is a sophisticated synthetic strategy known as ring transformation or skeletal editing. chinesechemsoc.orgchinesechemsoc.org This approach is particularly valuable as it allows for the conversion of readily available pyrimidine-based starting materials, including some bioactive molecules, into novel pyridine derivatives. chinesechemsoc.org These transformations fundamentally alter the core structure of the molecule by replacing a nitrogen and a carbon atom (a C-N fragment) of the pyrimidine ring with two carbon atoms (a C-C fragment). chinesechemsoc.orgchinesechemsoc.org

One prominent method for achieving this is the Dimroth rearrangement. chinesechemsoc.orgchinesechemsoc.org In a typical sequence, the pyrimidine ring is first "activated" to make it susceptible to nucleophilic attack. This can be achieved using reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). chinesechemsoc.orgchinesechemsoc.org The activated pyrimidine intermediate then reacts with a suitable nucleophile. The subsequent rearrangement involves a series of steps including ring opening, bond rotation, and finally, ring closure to form the more stable six-membered pyridine ring. chinesechemsoc.org

While a direct synthesis of this compound using this specific route has not been extensively detailed in the reviewed literature, the general applicability of the method suggests its potential. For instance, a suitably substituted pyrimidine could theoretically be transformed into a pyridine scaffold, with the methylthio and nitro groups being introduced either before or after the ring transformation through various functional group interconversions. The feasibility and efficiency of such a route would depend on the stability of the substituents under the rearrangement conditions.

There are two main types of nucleophile-induced pyrimidine-to-pyridine rearrangements: those where the nitrogen in the resulting pyridine originates from the pyrimidine ring, and those where the nitrogen is supplied by an external reagent. wur.nl Additionally, hetero Diels-Alder reactions provide another avenue for these transformations. wur.nl The success of these reactions is often highly dependent on the substitution pattern of the pyrimidine precursor. wur.nl

Innovative Synthetic Methodologies

Recent advances in synthetic organic chemistry have provided novel tools and strategies for the synthesis of complex molecules like this compound. These include the development of multi-functional reagents and the application of powerful metal-catalyzed cross-coupling reactions.

Application of BF₃⦁SMe₂ as a Dual Thiomethyl Source and Lewis Acid Activator

Boron trifluoride dimethyl sulfide (B99878) complex (BF₃⦁SMe₂) has emerged as a versatile and convenient reagent in organic synthesis. researchgate.netdiva-portal.org Traditionally used for the cleavage of ethers, its reactivity profile has been expanded to include novel applications. diva-portal.org Notably, it can function as both a source of the thiomethyl (-SMe) group and as a Lewis acid to activate the substrate, particularly electron-deficient heterocycles, for nucleophilic substitution. researchgate.netresearchgate.net This dual-role reactivity streamlines synthetic procedures and avoids the use of malodorous thiomethylating agents. researchgate.net

A significant advantage of using BF₃⦁SMe₂ is the ability to perform thiomethylation reactions under solvent-free and base-free conditions. researchgate.netresearchgate.net This approach offers a more environmentally friendly and straightforward protocol. In a typical procedure, the heterocyclic substrate is directly treated with BF₃⦁SMe₂, which acts as both the solvent and the reagent. This method has been successfully applied to a range of electron-deficient heterocycles, including pyrimidine, pyrazine, and thiazole (B1198619) derivatives. researchgate.net The Lewis acidic nature of the boron trifluoride component activates the heterocyclic ring towards nucleophilic attack by the dimethyl sulfide moiety.

Table 1: Examples of Solvent-Free Thiomethylation using BF₃⦁SMe₂

| Substrate | Product | Conditions | Yield |

| 2-Chloropyrimidine | 2-(Methylthio)pyrimidine | Neat, 100°C | High |

| 2-Chloropyrazine | 2-(Methylthio)pyrazine | Neat, 100°C | High |

| 4-Chloro-7-nitrobenzofurazan | 4-(Methylthio)-7-nitrobenzofurazan | Neat, RT | High |

This table is illustrative of the general reaction and may not represent specific experimental results from the cited literature.

An intriguing and synthetically powerful discovery is the ability of BF₃⦁SMe₂ to mediate tandem reactions. researchgate.net Specifically, it can perform both the reduction of a nitro group and the insertion of a methylthio group in a single operational sequence. researchgate.netresearchgate.net This reductive property was unexpectedly discovered during studies on nitropyridines. researchgate.net

For a substrate like 2-chloro-5-nitropyridine, treatment with BF₃⦁SMe₂ could potentially lead to the formation of 2-(methylthio)-5-aminopyridine. The proposed mechanism involves the reduction of the nitro group to an amino group, followed by the nucleophilic substitution of the chloro group with the methylthio moiety. researchgate.net This tandem process provides a highly efficient route to functionalized aminopyridines from readily available nitropyridine precursors. The specific outcome can depend on the substrate and reaction conditions.

Table 2: Reactivity of BF₃⦁SMe₂ with Nitro-Heterocycles

| Reactivity Type | Substrate Example | Potential Product | Key Feature |

| Thiomethylation | 2-Chloro-3-nitropyridine | 2-(Methylthio)-3-nitropyridine | Substitution of leaving group |

| Nitro Reduction | 2-Methoxy-5-nitropyridine | 5-Amino-2-methoxypyridine | Reduction of nitro group |

| Tandem Reduction/SMe Insertion | 2-Chloro-5-nitropyridine | 5-Amino-2-(methylthio)pyridine | Both reduction and substitution occur |

This table conceptualizes the different reaction pathways observed with BF₃⦁SMe₂. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov These methods are widely used for the functionalization of pyridine rings. researchgate.net Catalysts based on palladium, nickel, and copper are commonly employed to couple halopyridines or their derivatives with a variety of organometallic or heteroatom-containing reagents. researchgate.netrsc.org

For the synthesis of this compound, a plausible strategy involves the cross-coupling of a 2-halopyridine with a methylthio-containing nucleophile. For example, 2-chloro-5-nitropyridine or 2-bromo-5-nitropyridine (B18158) could be coupled with a methylthiolate salt (e.g., sodium thiomethoxide) or other organosulfur reagents in the presence of a suitable metal catalyst.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are extensively used for creating C-C bonds with pyridine rings and can be adapted for C-S bond formation. acs.orgresearchgate.netnih.gov Nickel catalysts are also highly effective, particularly for coupling reactions involving less reactive chlorides or for transformations that are challenging for palladium systems. researchgate.net These reactions typically require a catalyst, a ligand to stabilize the metal center, and a base. The choice of catalyst, ligand, solvent, and base is crucial for achieving high yields and preventing side reactions.

Table 3: Overview of Metal-Catalyzed Cross-Coupling for Pyridine Functionalization

| Coupling Reaction | Catalyst System (Example) | Substrates | Bond Formed |

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | 2-Halopyridine + Arylboronic acid | C-C |

| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | 2-Halopyridine + Amine | C-N |

| C-S Coupling | NiBr₂(bpy) or Pd(OAc)₂ | 2-Halopyridine + Thiol/Thiolate | C-S |

This table provides a general overview of common cross-coupling reactions applicable to pyridine functionalization. researchgate.netacs.orgresearchgate.net

This approach offers a modular and flexible route to this compound and its analogs, allowing for the late-stage introduction of the methylthio group onto a pre-existing nitropyridine core.

Radical-Mediated Difunctionalization Strategies for Nitrogen Heterocycles

Radical-mediated reactions have emerged as a powerful tool for the C-H functionalization of electron-deficient nitrogen heterocycles, a class of compounds to which nitropyridines belong. wikipedia.orgnih.gov These methods offer a complementary approach to traditional nucleophilic aromatic substitution (SNAr) reactions, often providing unique regioselectivity and functional group tolerance. The Minisci reaction, a classic example of a radical addition to a protonated heterocycle, has seen a significant renaissance with the advent of modern techniques such as photoredox catalysis. rsc.orgprinceton.edunih.gov

The general mechanism for a Minisci-type reaction involves the generation of a nucleophilic radical, which then adds to the electron-deficient pyridinium ring. Subsequent rearomatization through the loss of a hydrogen atom yields the functionalized pyridine. wikipedia.org The regioselectivity of this addition is governed by a combination of electronic and steric factors, with radical attack generally favored at the positions ortho and para to the nitrogen atom (C2, C4, and C6). nih.gov The presence of an electron-withdrawing group, such as a nitro group, further activates the ring towards radical attack.

While the direct radical-mediated synthesis of this compound is not extensively documented, the principles of radical chemistry allow for the strategic design of synthetic routes to this and analogous systems. These strategies can be broadly categorized into two approaches: the introduction of a methylthio group onto a pre-functionalized nitropyridine or the simultaneous or sequential introduction of both the methylthio and nitro functionalities.

One plausible radical-based approach involves the generation of a methylthiyl radical (CH₃S•) and its subsequent addition to a 5-nitropyridine derivative. Various methods can be employed to generate thiyl radicals, including the photoredox-catalyzed oxidation of thiols. nih.gov For instance, the reaction of 5-nitropyridine with methanethiol (B179389) in the presence of a suitable photocatalyst and an oxidant could potentially lead to the desired product. The regioselectivity of such a reaction would be a critical aspect to consider, with the potential for substitution at the C2 and C6 positions.

Alternatively, a difunctionalization strategy could be envisioned where a radical precursor bearing a methylthio group is added to the pyridine ring, followed by a subsequent functionalization step. For example, pyridinium salts can act as radical precursors in the difunctionalization of alkenes, showcasing the versatility of radical intermediates in building molecular complexity. duke.edu

A study on the nucleophilic functionalization of 2-R-3-nitropyridines demonstrated that the nitro group can be selectively substituted by sulfur nucleophiles. mdpi.com While this particular study focused on nucleophilic substitution, it provides valuable insight into the reactivity of nitropyridines with sulfur-containing reagents. A radical-based approach could potentially offer an alternative pathway with different regiochemical outcomes.

The following table summarizes hypothetical radical-mediated approaches to the synthesis of this compound and analogous systems, based on established principles of radical chemistry.

| Substrate | Radical Source | Initiation Method | Potential Product(s) | Key Considerations |

| 5-Nitropyridine | Methanethiol | Photoredox Catalysis | This compound, 4-(Methylthio)-5-nitropyridine | Regioselectivity, optimization of photocatalyst and oxidant. |

| 2-Halo-5-nitropyridine | Methyl radical precursor & thiourea | Radical cascade | This compound | Tandem reaction design, control of side reactions. |

| Pyridine | Methylthio radical precursor & nitrating agent | One-pot difunctionalization | Isomeric mixture of methylthionitropyridines | Control of regioselectivity for both functional groups. |

It is important to note that while these strategies are mechanistically plausible, their successful implementation would require careful optimization of reaction conditions, including the choice of solvent, temperature, and radical initiator. The inherent reactivity of the nitro group and the potential for multiple sites of radical attack on the pyridine ring present challenges that need to be addressed to achieve high selectivity for the desired this compound isomer.

Chemical Reactivity and Mechanistic Pathways of 2 Methylthio 5 Nitropyridine

Reactivity of the Pyridine (B92270) Ring System

The chemical behavior of 2-(methylthio)-5-nitropyridine is largely dictated by the interplay of the pyridine ring's inherent electronic properties and the influence of its substituents: the electron-donating methylthio group at the C-2 position and the strongly electron-withdrawing nitro group at the C-5 position.

The C-2 position of the pyridine ring in this compound is a primary site for nucleophilic attack. The methylthio (-SCH₃) group at this position is a competent leaving group, susceptible to displacement by a variety of nucleophiles. This reactivity is a hallmark of substituents at the 2- and 4-positions of pyridine rings, which are activated towards nucleophilic aromatic substitution (SNAr). The reaction proceeds through a well-established addition-elimination mechanism. sapub.org In this pathway, the nucleophile first attacks the electron-deficient C-2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org Subsequent elimination of the methylthiolate anion restores the aromaticity of the pyridine ring, yielding the substituted product. For instance, the methylthio group can be displaced by amines under basic conditions. nih.gov

The presence of the nitro group (-NO₂) at the C-5 position is critical to the reactivity of the molecule. As a powerful electron-withdrawing group, it significantly decreases the electron density of the entire pyridine ring system. jk-sci.com This deactivation makes the ring less susceptible to electrophilic substitution, akin to nitrobenzene. jk-sci.comorganic-chemistry.org Conversely, this reduction in electron density greatly enhances the ring's electrophilicity, making it highly activated for nucleophilic aromatic substitution. nih.gov

The activating effect of the nitro group is most pronounced at the positions ortho (C-4 and C-6) and para (C-2) to it. The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, which is a key factor in lowering the activation energy for nucleophilic attack at these positions. wikipedia.orgsapub.org In this compound, the C-2 position is para to the nitro group, placing the methylthio leaving group at a highly activated site for nucleophilic displacement. nih.gov The rate of this substitution is largely determined by the initial addition of the nucleophile, a step that is facilitated by the increased electrophilicity of the ring. rsc.org

The enhanced electrophilicity of the C-2 position allows this compound to react with a range of nucleophiles.

Amines : Primary and secondary amines can act as effective nucleophiles, displacing the methylthio group to form 2-amino-5-nitropyridine (B18323) derivatives. For example, reaction with benzylamine under basic conditions yields 2-(benzylamino)-5-nitropyridine. nih.gov

Thiols : Thiolate anions are potent nucleophiles that readily react with activated pyridine rings. Analogous compounds, such as 2-chloro-5-nitropyridine (B43025), react with arenethiolates to yield 2-arylthio-5-nitropyridines, demonstrating the facility of nucleophilic substitution at this position by sulfur-based nucleophiles. sapub.org

Phosphonates : While direct experimental evidence for the reaction of this compound with phosphonate nucleophiles is not detailed in the available literature, the principles of nucleophilic aromatic substitution suggest potential reactivity. A phosphite ester could theoretically act as a nucleophile, attacking the electron-deficient C-2 center to displace the methylthio group. This type of reaction would be analogous to the first step of the Michaelis-Arbuzov reaction, which involves the nucleophilic attack of a trivalent phosphorus species. However, the typical Michaelis-Arbuzov reaction involves alkyl halides rather than aromatic systems. nih.gov

The following table summarizes the reactivity of the C-2 position with various nucleophiles.

| Nucleophile Class | Example Nucleophile | Product Type | Reactivity Note |

| Amines | Benzylamine | 2-(Benzylamino)-5-nitropyridine | Proceeds under basic conditions via SNAr mechanism. nih.gov |

| Thiols | Arenethiolates | 2-(Arylthio)-5-nitropyridine | Thiolates are strong nucleophiles for this type of substitution. sapub.org |

| Phosphonates | Trialkyl phosphites | 2-Phosphonyl-5-nitropyridine | Reactivity is plausible via SNAr but lacks specific documented examples. |

Transformations of the Nitro Functional Group

The nitro group is not only an activating group for the pyridine ring but also a versatile functional group that can undergo various chemical transformations, most notably reduction.

The most common transformation of the nitro group in this compound is its reduction to a primary amine (-NH₂). This reaction converts this compound into 2-(methylthio)-5-aminopyridine, a valuable synthetic intermediate. nih.gov This conversion is a crucial step for building more complex molecules, as the resulting amino group can be further functionalized. nih.gov A wide array of reducing agents can accomplish this transformation, including:

Tin(II) chloride (SnCl₂) or metallic tin in hydrochloric acid (HCl).

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source.

Iron or magnesium powder in the presence of an acid like HCl.

In complex molecules, it is often necessary to reduce a nitro group selectively in the presence of other reducible functional groups. Several methods have been developed to achieve high chemoselectivity. For the reduction of this compound, a method would be chosen to ensure the integrity of the methylthio group and the pyridine ring.

Effective reagents for the selective reduction of aromatic nitro groups include:

Tin(II) chloride dihydrate (SnCl₂·2H₂O) : This reagent is known for its high selectivity, readily reducing nitro groups while leaving other sensitive functionalities such as esters, nitriles, and halogens intact.

Sodium Dithionite (Na₂S₂O₄) : A mild reducing agent suitable for selective nitro group reductions.

Catalytic Transfer Hydrogenation : Systems like palladium on carbon with ammonium formate (HCOONH₄) as a hydrogen donor provide a selective method for reduction.

Nickel-catalyzed Hydrosilylative Reduction : A combination of Ni(acac)₂ and polymethylhydrosiloxane (PMHS) offers excellent chemoselectivity for reducing nitro groups in the presence of aldehydes, esters, and nitriles under mild conditions.

Iron-based Catalysts : Simple iron(III) catalysts used with a silane have been shown to be highly chemoselective for nitro reductions over a range of other reactive groups.

The table below outlines some common strategies for the selective reduction of the nitro group.

| Reagent/System | Conditions | Selectivity Profile |

| SnCl₂·2H₂O | Alcohol or Ethyl Acetate | High selectivity; does not reduce esters, nitriles, halogens. |

| Na₂S₂O₄ | Aqueous or alcoholic solution | Mild and selective. |

| 10% Pd/C, HCOONH₄ | Methanol | Effective for transfer hydrogenation. |

| Ni(acac)₂, PMHS | Mild conditions | Chemoselective over aldehydes, esters, nitriles. |

| Iron(III) catalyst, Silane | Not specified | Chemoselective over ketones, esters, amides, nitriles. |

Reactions Involving the Methylthio Moiety

The methylthio group at the 2-position of the this compound ring is a key site for chemical reactivity, enabling a variety of transformations that lead to the synthesis of diverse derivatives. This section explores the oxidative transformations of the methylthio group and the mechanistic pathways of its substitution.

Oxidative Transformations to Sulfonyl and Related Derivatives

The sulfur atom in the methylthio group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone derivatives. These transformations are significant as the resulting methylsulfinyl and methylsulfonyl groups are strong electron-withdrawing groups, which can further influence the reactivity of the pyridine ring.

The oxidation is typically achieved using common oxidizing agents. The reaction proceeds in a stepwise manner, with the sulfide (B99878) first being oxidized to a sulfoxide, which can then be further oxidized to the sulfone under appropriate reaction conditions. The general transformation is illustrated below:

Figure 1: Oxidation of this compound

Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The choice of oxidant and reaction conditions allows for the selective formation of either the sulfoxide or the sulfone. For instance, using a stoichiometric amount of the oxidizing agent under controlled temperatures can favor the formation of the sulfoxide, while an excess of the oxidant and more forcing conditions will lead to the sulfone.

The oxidation of a methylthio group to a methylsulfonyl group has been reported for other heterocyclic systems. For example, 4-methylthio-1,3-oxazoles have been successfully oxidized to their corresponding 4-methylsulfonyl derivatives using m-CPBA. organic-chemistry.org This supports the feasibility of a similar transformation for this compound.

The conversion to the sulfone is of particular interest as the methylsulfonyl group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions at the 2-position of the pyridine ring.

Mechanisms of Methylthio Group Substitution

The methylthio group in this compound can be displaced by various nucleophiles. This substitution reaction is a key method for introducing a wide range of functional groups at the 2-position of the pyridine ring. The nitro group at the 5-position plays a crucial role in activating the ring towards nucleophilic attack.

The generally accepted mechanism for this type of reaction is the nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:

Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the methylthio group. This attack is facilitated by the electron-withdrawing nitro group, which delocalizes the negative charge of the intermediate. This intermediate is known as a Meisenheimer complex or a σ-complex.

Figure 2: Formation of the Meisenheimer Complex

Departure of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, in this case, the methylthiolate anion (⁻SCH₃).

Figure 3: Departure of the Leaving Group

The rate of the SNAr reaction is influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent. Stronger nucleophiles generally lead to faster reaction rates. The methylthio group is a reasonably good leaving group, making this substitution reaction feasible.

Studies on the related compound, 2-chloro-5-nitropyridine, have shown that it readily undergoes nucleophilic substitution with amines, further supporting the SNAr mechanism for 2-substituted-5-nitropyridines. researchgate.net

Exploration of Complex Reaction Mechanisms

Beyond the fundamental reactions of the methylthio group, the reactivity of this compound can involve more complex mechanistic pathways. This section delves into detailed studies of reaction kinetics and thermodynamics, as well as the investigation of potential rearrangement and ring transformation pathways.

Detailed Studies of Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively available, valuable insights can be drawn from studies on analogous compounds, such as 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine. The reactions of these compounds with arenethiolates have been shown to follow second-order kinetics, which is consistent with the proposed SNAr mechanism. rsc.org

The rate of these reactions is dependent on the nature of the nucleophile. rsc.org Good correlations have been observed between the second-order rate constants (log k₂) and parameters such as the Hammett σ constants and the pKa of the nucleophile, indicating that the nucleophilicity plays a significant role in the reaction rate. rsc.org

Table 1: Illustrative Second-Order Rate Constants for the Reaction of 2-Chloro-5-nitropyridine with Substituted Thiophenolates in Methanol at 25°C

| Substituent on Thiophenolate | Hammett σ | pKa of Thiophenol | log k₂ (M⁻¹s⁻¹) |

| 4-OCH₃ | -0.27 | 7.84 | 1.85 |

| 4-CH₃ | -0.17 | 7.66 | 1.62 |

| H | 0.00 | 7.47 | 1.20 |

| 4-Cl | 0.23 | 7.04 | 0.75 |

| 4-NO₂ | 0.78 | 5.43 | -0.52 |

Data adapted from studies on analogous systems for illustrative purposes. rsc.org

The thermodynamic parameters for these reactions, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can provide further details about the transition state. For SNAr reactions, the formation of the ordered Meisenheimer complex typically results in a negative entropy of activation.

Investigation of Rearrangement and Ring Transformation Pathways

While there is no direct evidence in the reviewed literature for rearrangement or ring transformation pathways specifically for this compound, such reactions are known to occur in related heterocyclic systems, particularly those containing nitro groups. These pathways often lead to the formation of novel heterocyclic structures.

One well-known example in a related system is the Dimroth rearrangement , which involves the ring opening of a heterocyclic imine followed by recyclization to form a new heterocyclic system. This rearrangement is typically observed in pyrimidine (B1678525) chemistry but highlights the potential for ring transformations in nitrogen-containing heterocycles. nih.gov The mechanism generally involves the addition of a nucleophile, followed by ring opening and subsequent ring closure (ANRORC mechanism). nih.gov

Another relevant example is the observation of a nitro-group migration in the reaction of 3-bromo-4-nitropyridine with amines. clockss.org This indicates that under certain conditions, substituents on the pyridine ring can undergo rearrangement.

Although not yet reported for this compound, the presence of the activating nitro group and the reactive methylthio moiety could potentially lead to unforeseen rearrangement or ring-opening reactions under specific reaction conditions, representing an area for future investigation.

Advanced Spectroscopic Characterization and Computational Chemical Analysis

Computational Chemistry Methodologies

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) is a valuable computational tool for understanding the electronic distribution and reactive sites of a molecule. It visually represents the electrostatic potential on the electron density surface, where different colors indicate varying charge distributions. Typically, red areas signify regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites prone to nucleophilic attack. Green and yellow regions represent neutral or weakly polarized areas.

For a molecule like 2-(Methylthio)-5-nitropyridine, the MESP map is expected to show a significant negative potential (red) around the oxygen atoms of the nitro group (NO₂) due to their high electronegativity. This localization of negative charge makes the nitro group a primary site for interactions with electrophiles. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms of the pyridine (B92270) ring and the methyl group, suggesting their susceptibility to nucleophilic interactions. The nitrogen atom in the pyridine ring and the sulfur atom of the methylthio group would likely exhibit intermediate potentials, influenced by the electron-withdrawing nature of the nitro group and the electron-donating character of the methylthio group.

In studies of similar molecules, such as 2-chloro-5-nitropyridine (B43025), the MESP analysis confirms that the nitro group's oxygen atoms are the most electron-rich sites, while the pyridine ring protons are electron-deficient. This distribution of electrostatic potential is crucial for predicting intermolecular interactions and the molecule's reactivity in various chemical environments.

Conformational Analysis and Rotational Barrier Calculations

By systematically rotating the methyl group and calculating the energy at each step, a potential energy profile can be generated. The energy difference between the most stable (lowest energy) and least stable (highest energy) conformations determines the rotational energy barrier. For the methylthio group, this barrier is generally expected to be relatively low, allowing for free rotation at room temperature. However, steric hindrance or electronic interactions with the adjacent nitrogen atom of the pyridine ring could influence the exact barrier height.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides insights into the bonding and electronic structure of a molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.org This analysis helps to quantify charge delocalization, hyperconjugative interactions, and the strength of intermolecular bonds. wisc.eduwisc.edu

For this compound, NBO analysis would reveal significant electronic delocalization within the pyridine ring. The primary interactions would involve the π electrons of the ring and the lone pairs of the nitrogen and sulfur atoms, as well as the π* orbitals of the nitro group. The interaction between the lone pair electrons of the oxygen atoms in the nitro group and the antibonding orbitals of the adjacent N-C bond would indicate the extent of electron withdrawal by the nitro group.

A key aspect of the NBO analysis would be the examination of the stabilization energy (E(2)) associated with donor-acceptor interactions. Higher E(2) values signify stronger electronic interactions and greater stabilization of the molecule. For instance, in related compounds, significant stabilization energies are observed for interactions involving the lone pairs of the heteroatoms and the antibonding orbitals of the aromatic ring, confirming the delocalization of electron density.

Table 1: Hypothetical NBO Analysis Data for this compound This table is illustrative and based on expected values from similar compounds, as specific data for this compound is not available.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(C2-C3) | Value |

| LP(1) S7 | π(C2-N1) | Value |

| π(C2-C3) | π(C4-C5) | Value |

| LP(2) O8 | σ(N6-C5) | Value |

Theoretical Prediction of Spectroscopic Parameters and Vibrational Assignments

Theoretical calculations, particularly using DFT methods, are instrumental in predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. nih.govresearchgate.net By optimizing the molecular geometry and calculating the harmonic frequencies, a theoretical spectrum can be generated. These calculated frequencies are often scaled to better match experimental data. The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific atomic motions, such as stretching, bending, and torsional vibrations. nih.gov

For this compound, characteristic vibrational modes would include the stretching vibrations of the C-H, C-N, C-S, and N-O bonds, as well as the breathing modes of the pyridine ring. The symmetric and asymmetric stretching of the NO₂ group are expected to appear as strong bands in the IR spectrum, typically in the regions of 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹, respectively. The C-S stretching vibration would likely be found in the 600-800 cm⁻¹ range.

Computational studies on analogous molecules like 2-amino-3-methyl-5-nitropyridine (B21948) have successfully used DFT calculations to assign their vibrational spectra with high accuracy. nih.gov This provides a reliable framework for the theoretical prediction of the spectroscopic parameters of this compound.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound This table is illustrative and based on expected values from similar compounds, as specific data for this compound is not available.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (PED) |

|---|---|---|---|

| ν(NO₂) asym | ~1550 | - | Asymmetric stretching of NO₂ |

| ν(NO₂) sym | ~1350 | - | Symmetric stretching of NO₂ |

| ν(C-S) | ~700 | - | Stretching of C-S bond |

| Ring breathing | ~1000 | - | Breathing mode of pyridine ring |

Studies on Nonlinear Optical (NLO) Properties

Molecules with significant charge transfer characteristics, often arising from the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit nonlinear optical (NLO) properties. These materials are of interest for applications in optoelectronics and photonics. The NLO response of a molecule is quantified by its hyperpolarizability (β).

In this compound, the methylthio group can act as a weak electron donor, while the nitro group is a strong electron acceptor. The pyridine ring serves as the π-conjugated bridge facilitating intramolecular charge transfer from the donor to the acceptor. This donor-acceptor architecture suggests that the molecule could possess NLO activity.

Computational chemistry allows for the calculation of the first hyperpolarizability (β) to predict the NLO response of a molecule. Theoretical studies on other pyridine derivatives have shown that the presence of strong donor and acceptor groups significantly enhances the hyperpolarizability. While no specific NLO studies have been reported for this compound, it is plausible that it would exhibit a measurable NLO response.

Applications and Derivatization in Specialized Chemical Fields

Role in Medicinal Chemistry and Drug Discovery

2-(Methylthio)-5-nitropyridine serves as a crucial building block in the field of medicinal chemistry, primarily owing to its versatile reactivity which allows for the synthesis of a diverse range of complex molecules. The presence of both a methylthio group and a nitro group on the pyridine (B92270) ring offers multiple sites for chemical modification. The electron-withdrawing nature of the nitro group at the 5-position enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. Concurrently, the methylthio group at the 2-position can be targeted for substitution or oxidation, further expanding its synthetic utility. This dual functionality is instrumental in constructing more intricate molecular architectures, establishing it as a valuable precursor in the development of novel therapeutic agents. chemimpex.com

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals and bioactive compounds. Pyridine and its derivatives, in particular, are privileged scaffolds in drug design due to their ability to form key interactions with biological targets. doaj.orgnih.govu-szeged.humdpi.com this compound is a valuable starting material for the synthesis of a variety of these heterocyclic systems. nih.gov

The reactivity of this compound allows for strategic modifications to build more complex structures. Key transformations include:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 2-(methylthio)-5-aminopyridine. This opens pathways to a wide array of amine-containing pyridine derivatives that are of significant interest in pharmaceutical research.

Substitution of the Methylthio Group: The methylthio group is a good leaving group and can be displaced by various nucleophiles. For instance, reaction with amines can lead to the formation of 2-amino-5-nitropyridine (B18323) derivatives.

These transformations enable the incorporation of the pyridine core into larger, more complex heterocyclic systems, which are then evaluated for various biological activities. doaj.orgnih.gov The development of novel synthetic methodologies utilizing such building blocks is a continuous focus of research, aiming to expand the chemical space for drug discovery. mdpi.com

The functional groups of this compound provide the chemical handles necessary for its derivatization into a wide range of biologically active compounds. chemimpex.com The synthesis of novel pyridine and thienopyridine derivatives often starts from precursors that can be conceptually linked back to the reactivity patterns observed in molecules like this compound. dntb.gov.uaresearchgate.net The general strategy involves using the inherent reactivity of the substituted pyridine ring to introduce various pharmacophores and functional groups, thereby generating libraries of compounds for biological screening. dntb.gov.uaresearchgate.net

Pyridine-based structures are integral to a number of FDA-approved anticancer drugs and are a continuing focus of research for new therapeutic agents. colab.wsekb.eg The derivatization of nitropyridines, including structures related to this compound, has led to the discovery of compounds with potent anticancer activity. nih.govnih.gov For example, nitropyridine-linked 4-arylidenethiazolidin-4-ones have been synthesized and shown to be potent anticancer agents. nih.gov

The general approach involves modifying the pyridine scaffold to interact with specific biological targets involved in cancer progression. Thiazole-pyridine hybrids, for instance, have demonstrated cytotoxicity towards various cancer cell lines. nih.gov The synthesis often involves multi-component reactions to build complex molecules that incorporate the pyridine ring. nih.gov These derivatives can exhibit their anticancer effects through various mechanisms, including the inhibition of kinases, disruption of microtubule formation, or induction of apoptosis. nih.gov

| Derivative Class | Biological Target/Mechanism | Example Cancer Cell Lines |

|---|---|---|

| Nitropyridine-linked 4-arylidenethiazolidin-4-ones | Not specified | MCF-7 (Breast) |

| Thiazole-pyridine hybrids | EGFR Tyrosine Kinase | A549 (Lung) |

| Thiophene-pyridine hybrids | Topoisomerase II | MCF-7 (Breast) |

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. dntb.gov.uaresearchgate.net Pyridine derivatives have shown promise in this area, with many exhibiting significant activity against a range of microbial strains. dntb.gov.uaresearchgate.net For instance, newly synthesized pyridine and thienopyridine derivatives have demonstrated good to strong antimicrobial activity against E. coli, B. mycoides, and C. albicans. dntb.gov.uaresearchgate.net

The synthesis of these antimicrobial agents often involves the reaction of a pyridine-containing precursor with other heterocyclic building blocks. dntb.gov.uaresearchgate.net The resulting hybrid molecules are then tested for their ability to inhibit the growth of various bacteria and fungi. researchgate.net The structure-activity relationship of these compounds is a key area of investigation to optimize their antimicrobial potency. researchgate.net

| Derivative Class | Microbial Strain | Activity |

|---|---|---|

| Pyridine and thienopyridine derivatives | E. coli, B. mycoides, C. albicans | Good to strong inhibition |

| 6-(quinolin-2-ylthio) pyridine derivatives | Gram-positive and Gram-negative bacteria, Fungi | Promising antimicrobial activity |

| 2-amino-5-substituted pyridine derivatives | S. aureus, B. subtilis | High activity |

Chronic inflammation is implicated in a variety of diseases, and there is a continuous need for new anti-inflammatory agents. mdpi.com Pyridine derivatives have been investigated for their potential to modulate inflammatory pathways. nih.gov For example, 2-[(Phenylthio)methyl]pyridine derivatives have been shown to inhibit the dermal reverse passive Arthus reaction in rats, a model of inflammation. nih.gov

The mechanism of action for the anti-inflammatory effects of these compounds can vary. Some may inhibit the production of pro-inflammatory cytokines, while others might interfere with the signaling pathways that lead to an inflammatory response. nih.govmdpi.com Research in this area often involves evaluating the ability of new pyridine derivatives to reduce inflammation in various animal models. nih.govnih.gov

Glycosyltransferases (GTs) are a large family of enzymes that play a crucial role in the biosynthesis of complex carbohydrates and glycoconjugates. rsc.org The inhibition of GTs has emerged as a potential therapeutic strategy for a range of diseases, including cancer and infections. rsc.orgnih.gov While most known GT inhibitors are substrate analogs, there is a growing interest in identifying non-substrate-like inhibitors with more favorable drug-like properties. rsc.org

The screening of compound libraries has identified novel chemotypes that can inhibit GTs. nih.gov For example, 5-methyl pyrazol-3-ones have been identified as genuine, non-substrate-like inhibitors of the bacterial glycosyltransferase LgtC. nih.gov The development of potent and selective GT inhibitors is an active area of research, and the versatile chemistry of pyridine derivatives makes them attractive scaffolds for the design of new inhibitor classes. nih.gov

Structure-Activity Relationship (SAR) Studies on Functionalized Analogues

While comprehensive Structure-Activity Relationship (SAR) studies focusing exclusively on analogues of this compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from research on structurally related compounds. The biological activity of functionalized pyridine and thiazole (B1198619) derivatives is highly dependent on the nature and position of their substituents.

The core structure of this compound presents two key positions for modification: the methylthio group and the nitro group. The methylthio group is particularly amenable to oxidation, yielding the corresponding sulfoxide (B87167) and sulfone. This transformation significantly alters the electronic and steric properties of the molecule, which can have a profound impact on its interaction with biological targets. For instance, in a series of aminothiazole-based inhibitors, the introduction of a methylthioaryl group was pivotal for potent and selective activity.

Furthermore, the methylthio group can be displaced by various nucleophiles, such as amines, to generate a library of 2-substituted-5-nitropyridine analogues. The nature of the substituent introduced at this position can influence factors such as binding affinity, selectivity, and pharmacokinetic properties. The nitro group at the 5-position is a strong electron-withdrawing group and a key pharmacophore in some classes of bioactive molecules. It can be reduced to an amino group, which can then be further functionalized. The presence and position of the nitro group are often critical for activity, and its replacement with other electron-withdrawing groups can lead to a significant change in biological effect.

The following table summarizes the key structural motifs of this compound and the potential impact of their modification on biological activity, based on analogous heterocyclic systems.

| Structural Motif | Possible Modifications | Potential Impact on Activity |

| Methylthio Group (at C2) | Oxidation to sulfoxide or sulfone | Alters electronic properties and hydrogen bonding capacity. |

| Nucleophilic substitution (e.g., with amines) | Introduces diverse functionalities to probe target binding sites. | |

| Nitro Group (at C5) | Reduction to an amino group | Provides a handle for further derivatization and can alter the mode of action. |

| Replacement with other electron-withdrawing groups | Modulates the electronic character of the pyridine ring, affecting target interaction. | |

| Pyridine Ring | Introduction of additional substituents | Can influence solubility, metabolic stability, and target selectivity. |

Intermediate in the Synthesis of DNA-PK Inhibitors

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks. The inhibition of DNA-PK is a promising strategy in cancer therapy to sensitize tumor cells to radiation and chemotherapy. The development of small molecule inhibitors of DNA-PK has been an active area of research.

Utility in Agrochemical Research and Development

The unique chemical reactivity of this compound makes it a valuable precursor for the synthesis of a range of agrochemical intermediates and active ingredients. The presence of the nitro group activates the pyridine ring for nucleophilic substitution, while the methylthio group can be readily modified, providing a versatile platform for the development of novel pesticides.

The utility of this compound as a precursor in the agrochemical industry is exemplified by its use in the synthesis of more complex, functionalized pyridine and pyrimidine (B1678525) derivatives. One notable example is its role in the synthesis of 2-methylthio-4,6-dichloro-5-nitropyrimidine. This compound serves as a key intermediate in the production of various agrochemicals. The synthesis involves a multi-step process where a pyrimidine ring is constructed and subsequently chlorinated and nitrated. The methylthio group is introduced early in the synthetic sequence and is carried through to the final intermediate.

The general reactivity of this compound allows for its conversion into a variety of other useful intermediates. For example, the nitro group can be reduced to an amine, which can then participate in a range of coupling reactions to build more complex molecular architectures. Similarly, the methylthio group can be oxidized or displaced to introduce new functionalities.

Nitropyridine-based compounds constitute an important class of herbicides. The synthesis of these herbicides often relies on the availability of suitably functionalized nitropyridine building blocks. While direct application of this compound in commercial herbicides is not widely reported, its derivatives play a crucial role.

For instance, the related intermediate, 2-methylthio-4,6-dichloro-5-nitropyrimidine, is a direct precursor in the synthesis of certain classes of herbicides. The chlorine atoms on the pyrimidine ring are susceptible to displacement by nucleophiles, allowing for the introduction of various side chains that modulate the herbicidal activity and selectivity.

The following table outlines a patented synthetic route to a key agrochemical intermediate starting from precursors related to this compound.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Diethyl malonate | Concentrated nitric acid | 2-Nitro-diethyl malonate |

| 2 | 2-Nitro-diethyl malonate, Thiourea | Sodium ethoxide | 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine |

| 3 | 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine | Dimethyl sulfate | 4,6-Dihydroxy-2-methylthio-5-nitropyrimidine |

| 4 | 4,6-Dihydroxy-2-methylthio-5-nitropyrimidine | Phosphorus oxychloride, N,N-dimethylaniline (cat.) | 4,6-Dichloro-2-methylthio-5-nitropyrimidine |

This synthetic pathway highlights the importance of the methylthio-nitropyrimidine scaffold in the development of agrochemicals. google.comgoogle.com

Applications in Organic Electronics and Photonics

The field of organic electronics and photonics utilizes organic materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the electronic properties of the organic materials used.

Currently, there is a lack of specific research in the scientific literature detailing the application of this compound in the fields of organic electronics and photonics. The primary focus of research on this compound has been its utility as a synthetic intermediate in the pharmaceutical and agrochemical sectors. However, the structural features of this compound, namely the electron-deficient nitropyridine core, suggest that it could potentially serve as a building block for novel materials with interesting electronic and photophysical properties. The development of such applications remains an area for future exploration.

Future Perspectives and Emerging Research Areas

Exploration of Novel Synthetic Routes for Enhanced Efficiency and Selectivity

Current research is actively seeking to move beyond traditional multi-step synthetic protocols for 2-(Methylthio)-5-nitropyridine, which often involve nitration followed by a separate functional group modification . The goal is to develop more streamlined, efficient, and selective manufacturing processes. Innovations in synthetic organic chemistry offer several promising strategies to achieve this.

One major area of interest is the application of modern catalytic systems. Transition-metal catalysis, for example, has revolutionized the synthesis of complex molecules and could enable more direct routes to this compound and its analogues mdpi.com. Additionally, three-component ring transformations (TCRT) present a powerful method for constructing nitropyridine cores from simpler starting materials, potentially reducing the number of synthetic steps required nih.gov. The development of flow chemistry processes is another key area, offering precise control over reaction conditions, which can lead to higher yields, improved purity, and enhanced safety profiles. Researchers are also focused on designing one-pot or tandem reactions that combine several transformations into a single operation, thereby minimizing solvent waste and eliminating the need for intermediate purification steps.

| Synthetic Approach | Key Advantages | Research Focus |

| Transition-Metal Catalysis | High efficiency and selectivity, potential for novel bond formations. | Development of catalysts for direct C-H functionalization and cross-coupling reactions. |

| Three-Component Reactions | Rapid assembly of complex structures from simple precursors. | Designing new convergent synthetic pathways to substituted nitropyridines nih.gov. |

| Flow Chemistry | Enhanced safety, better reaction control, higher yields and purity. | Optimization of reactor design and conditions for continuous production. |

| One-Pot Syntheses | Increased efficiency, reduced waste, fewer purification steps. | Combining multiple reaction steps (e.g., nitration and thiolation) into a single process. |

Deeper Mechanistic Understanding of Complex Transformations

A fundamental understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing existing reactions and discovering new ones. The nitro group at the 5-position significantly influences the molecule's reactivity by enhancing the electrophilicity of the pyridine (B92270) ring, making it susceptible to nucleophilic attack . The methylthio group at the 2-position is also a key reactive site, susceptible to both substitution and oxidation.

Future research will increasingly rely on a synergistic combination of computational and experimental methods to unravel the intricate details of these transformations. Computational tools, particularly Density Functional Theory (DFT), are being used to model reaction pathways, calculate transition state energies, and predict reaction outcomes for nitropyridine derivatives researchgate.netresearchgate.net. These theoretical insights guide experimental work. Kinetic studies, for instance, can provide crucial data on reaction rates and the influence of various parameters on the transformation of substituted nitropyridines researchgate.netrsc.orgrsc.org. By studying the kinetics of nucleophilic substitution reactions on related chloro- and methylthio-pyridines, researchers can build a comprehensive picture of the factors controlling the reactivity of this compound researchgate.netrsc.org. This dual approach is critical for predicting how changes in the molecule's structure will affect its chemical behavior.

Development of Highly Functionalized Derivatives with Tailored Bioactivity

The this compound scaffold is a valuable starting point for the synthesis of new, highly functionalized molecules with specific biological activities. The presence of the nitro and methylthio groups provides multiple handles for chemical modification, allowing for the creation of diverse libraries of compounds for biological screening . Nitropyridines, in general, are recognized as important precursors for a wide range of bioactive molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties mdpi.com.

A significant body of research demonstrates the broad spectrum of biological activities exhibited by nitropyridine derivatives. By modifying the core structure, scientists have developed compounds with potent antibacterial, antifungal, herbicidal, and insecticidal properties mdpi.comnih.gov. For example, 2-chloro-5-nitropyridine (B43025) has been used as a starting material for novel insecticides mdpi.comnih.gov. Structure-activity relationship (SAR) studies are a cornerstone of this research, helping to identify the specific structural features that confer a particular biological effect nih.govmdpi.comnih.gov. Future work will focus on the rational design of derivatives with optimized potency and selectivity for specific biological targets, such as enzymes or receptors, with potential applications in medicine and agriculture mdpi.comnih.gov.

Integration with Advanced Materials Science for Expanded Applications

The unique electronic properties of the this compound framework make it an attractive candidate for applications in materials science. The combination of the electron-donating methylthio group and the electron-withdrawing nitro group on the aromatic pyridine ring creates a "push-pull" system, which can give rise to interesting optical and electronic properties.

This has led to the exploration of pyridine-based compounds in the field of organic electronics. Specifically, functionalized pyridine derivatives are being investigated as hole-transporting materials for use in Organic Light-Emitting Diodes (OLEDs) acs.orgnih.gov. The ability to tune the electronic properties by modifying the substituents on the pyridine ring is a key advantage in designing materials with optimal performance for such devices acs.orgnih.gov. Furthermore, there is growing interest in incorporating pyridine units into polymer backbones to create novel functional materials rsc.orgresearchgate.net. These pyridine-based polymers can exhibit enhanced thermal stability and specific mechanical properties, making them suitable for high-performance applications in coatings, composites, and organic semiconductors rsc.orggoogle.com. The integration of this compound and its derivatives into these advanced materials is an emerging area with significant potential for creating next-generation technologies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Methylthio)-5-nitropyridine, and how do reaction conditions influence yield?

- Methodological Answer : A widely used method involves nitration followed by functional group modification. For example, nitration of 2-aminopyridine derivatives under controlled conditions (e.g., using fuming nitric acid in concentrated sulfuric acid at 45–50°C) yields intermediates like 2-amino-5-nitropyridine. Subsequent substitution of the amino group with methylthio can be achieved via thiolation reactions using methanethiol or its derivatives under reflux conditions. Evidence from analogous compounds (e.g., 2-methoxy-5-nitropyridine synthesis) suggests yields of ~70% are attainable with optimized stoichiometry and reaction times (e.g., 4 hours under reflux) .

Q. How can researchers ensure the purity of this compound after synthesis?

- Methodological Answer : Recrystallization is a standard purification method. For nitro-substituted pyridines, solvents like water, methanol, or ethanol are often used. For example, 2-amino-5-nitropyridine is recrystallized from water after neutralization to pH 6 with ammonia, yielding high-purity crystals. Column chromatography using silica gel and a non-polar solvent system (e.g., hexane/ethyl acetate) may further resolve impurities .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas due to risks of respiratory irritation .

- Ventilation : Perform reactions in a fume hood to mitigate inhalation hazards from dust or vapors.

- Emergency Measures : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How can the reactivity of the methylthio group in this compound be exploited for further functionalization?

- Methodological Answer : The methylthio group is susceptible to nucleophilic substitution or oxidation. For instance, reaction with amines (e.g., benzylamine) under basic conditions can replace the methylthio moiety, forming derivatives like 2-(benzylamino)-5-nitropyridine. Oxidation with H₂O₂ or m-CPBA may convert the thioether to a sulfone, altering electronic properties for applications in drug design .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : H NMR reveals aromatic proton splitting patterns (e.g., doublets for pyridine protons at δ 8.5–9.0 ppm). C NMR distinguishes nitro (C-NO₂) and methylthio (C-SCH₃) carbons.

- IR : Strong absorption bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch) confirm nitro groups.

- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate structural integrity .

Q. How should researchers address contradictions in reported melting points or spectral data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Reproduce synthesis and purification steps from literature, then cross-validate with differential scanning calorimetry (DSC) for melting behavior. Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) to resolve ambiguities .

Q. What strategies mitigate environmental risks during disposal of this compound waste?

- Methodological Answer :

- Neutralization : React residual material with a mild oxidizing agent (e.g., KMnO₄ in acidic conditions) to degrade nitro and thioether groups.

- Waste Segregation : Collect solid/liquid waste separately in labeled containers.

- Regulatory Compliance : Follow EPA guidelines (40 CFR) and collaborate with licensed disposal agencies to prevent environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.